molecular formula C12H14F3N3O B6099302 1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6099302
M. Wt: 273.25 g/mol
InChI Key: JWUZHFFOLJIHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that belongs to the pyrazolopyridine family. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions are discussed in

Mechanism of Action

The mechanism of action of 1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and receptors involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of certain receptors involved in pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its high purity and good yields. This makes it easier to obtain reliable and consistent results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for the study of 1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different enzymes and receptors involved in various biological processes. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride and butyric anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the final product is obtained after purification and recrystallization. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

1-Butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-butyl-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-3-4-5-18-11-10(7(2)17-18)8(12(13,14)15)6-9(19)16-11/h6H,3-5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUZHFFOLJIHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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